1-(Thiophen-2-yl)propan-1-amine
Overview
Description
Synthesis Analysis
The synthesis of 1-(Thiophen-2-yl)propan-1-amine involves several methodologies, each with its own set of advantages and challenges. One common approach is the condensation reaction of thiophene derivatives with suitable amine precursors. For example, the synthesis of related compounds such as 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride has been reported, which involves ketonic Mannich base reactions derived from 2-acetylthiophene (Roman, 2013). This method provides a versatile route to thiophene-containing amines, showcasing the potential pathways for synthesizing 1-(Thiophen-2-yl)propan-1-amine.
Molecular Structure Analysis
The molecular structure of 1-(Thiophen-2-yl)propan-1-amine is characterized by the presence of a thiophene ring attached to a propylamine chain. This structure imparts distinct electronic and steric properties to the molecule, influencing its reactivity and interaction with other molecules. Crystallographic studies, similar to those conducted on thiophene derivatives, provide insights into the molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the compound's behavior in various environments (Manjunath et al., 2011).
Chemical Reactions and Properties
1-(Thiophen-2-yl)propan-1-amine undergoes various chemical reactions, leveraging the reactivity of both the amine and thiophene components. For instance, thiophene compounds can participate in electrophilic substitution reactions, where the thiophene ring can be functionalized with different electrophiles, thus altering the chemical properties of the molecule. Additionally, the amine group can engage in reactions such as alkylation, acylation, and condensation, further expanding the compound's utility in synthetic chemistry (Aleksandrov et al., 2020).
Scientific Research Applications
Synthesis and Biological Activities
1-(Thiophen-2-yl)propan-1-amine and its derivatives have been synthesized for exploring their biological activities. A study by Gopi and Dhanaraju (2018) focused on synthesizing novel derivatives to evaluate their anti-diabetic and anti-inflammatory activities. These compounds showed significant reductions in blood glucose levels and inflammation in experimental animals compared to standard drugs (Gopi & Dhanaraju, 2018).
Reactivity and Synthesis of Derivatives
Aleksandrov, Zablotskii, and El’chaninov (2020) worked on the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, leading to the synthesis of novel derivatives. This study provides insights into the reactivity of thiophene derivatives in producing various compounds through electrophilic substitution reactions (Aleksandrov, Zablotskii, & El’chaninov, 2020).
DNA-Binding Polymers
Carreon et al. (2014) synthesized a water-soluble cationic polythiophene derivative from 1-(thiophen-2-yl)propan-1-amine. This conjugated polymer showed potential as a theranostic gene delivery vehicle due to its ability to bind DNA and form polyplexes (Carreon, Santos, Matson, & So, 2014).
Corrosion Inhibition
Gao, Liang, and Wang (2007) explored the synthesis of tertiary amines, including derivatives of 1-(thiophen-2-yl)propan-1-amine, for their application in inhibiting carbon steel corrosion. These compounds effectively reduced anodic dissolution of iron, demonstrating their utility as anodic inhibitors (Gao, Liang, & Wang, 2007).
Generation of Structurally Diverse Compounds
Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene, to generate a structurally diverse library of compounds. This study showcases the versatility of thiophene derivatives in producing a range of compounds through various alkylation and ring closure reactions (Roman, 2013).
Safety And Hazards
properties
IUPAC Name |
1-thiophen-2-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-2-6(8)7-4-3-5-9-7/h3-6H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSQLXYFWYXTSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CS1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281296 | |
Record name | 1-(thiophen-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00281296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-yl)propan-1-amine | |
CAS RN |
6315-55-5 | |
Record name | 6315-55-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21213 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(thiophen-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00281296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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